

# Application Notes and Protocols: The Role of $\text{TiCl}_3$ in Stereospecific Polymerization of Propylene

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## Compound of Interest

Compound Name: *Titanium trichloride*

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## Introduction

The stereospecific polymerization of propylene, pioneered by Karl Ziegler and Giulio Natta, represents a cornerstone of modern polymer chemistry. The development of Ziegler-Natta catalysts enabled the synthesis of polypropylene with controlled stereochemistry, leading to materials with predictable and highly desirable properties.<sup>[1]</sup> At the heart of this technology is the heterogeneous catalyst system, where **titanium trichloride** ( $\text{TiCl}_3$ ) plays a pivotal role in dictating the stereoregularity of the polymer chain.

The spatial arrangement of the methyl groups along the polypropylene backbone, known as tacticity, governs the material's macroscopic properties.<sup>[1]</sup>

- **Isotactic Polypropylene (iPP):** All methyl groups are on the same side of the polymer chain. This regularity allows the chains to pack into a crystalline lattice, resulting in a high-melting, high-tensile strength material.<sup>[1]</sup>
- **Syndiotactic Polypropylene (sPP):** Methyl groups alternate regularly on opposite sides of the chain. This also imparts crystallinity.<sup>[1]</sup>
- **Atactic Polypropylene (aPP):** Methyl groups are randomly arranged, leading to an amorphous, soft, and tacky material.<sup>[1]</sup>

This document provides a detailed overview of the role of  $\text{TiCl}_3$ , experimental protocols for catalyst preparation and polymerization, and methods for polymer characterization.

## The Role of $\text{TiCl}_3$ in Stereocontrol

The key to stereocontrol in Ziegler-Natta catalysis lies in the crystalline structure of the solid catalyst component, typically  $\alpha\text{-TiCl}_3$ . The polymerization occurs at active sites on the surface of the  $\text{TiCl}_3$  crystals. The generally accepted Cossee-Arlman mechanism proposes that the propylene monomer coordinates to a vacant orbital on a titanium atom at the active center.<sup>[1]</sup> The stereochemistry of the catalyst surface, particularly the arrangement of chlorine atoms around the titanium center, sterically hinders the approaching propylene monomer, forcing it to adopt a specific orientation before insertion into the growing polymer chain. This repeated, ordered insertion leads to the formation of highly isotactic polypropylene.

The catalyst system is a complex of two components: the transition metal halide ( $\text{TiCl}_3$  or  $\text{TiCl}_4$ , which is reduced to  $\text{TiCl}_3$  in situ) and an organoaluminum co-catalyst, such as triethylaluminum ( $\text{Al}(\text{C}_2\text{H}_5)_3$  or TEA) or diethylaluminum chloride ( $\text{Al}(\text{C}_2\text{H}_5)_2\text{Cl}$  or DEAC).<sup>[1][2]</sup> The co-catalyst alkylates the titanium atom, creating the active Ti-C bond where polymerization occurs, and removes impurities from the reaction medium.

The oxidation state of titanium is crucial, with  $\text{Ti}^{3+}$  species being widely considered the active sites for propylene polymerization.<sup>[3][4]</sup> The use of supports, most commonly magnesium chloride ( $\text{MgCl}_2$ ), dramatically increases the catalyst's activity by dispersing the titanium species and creating more active sites.<sup>[5]</sup> Additionally, Lewis bases, known as internal or external donors, are often incorporated to deactivate non-stereospecific active sites, thereby increasing the isotacticity of the resulting polymer.<sup>[5][6]</sup>

## Data Presentation

The performance of  $\text{TiCl}_3$ -based catalysts is influenced by numerous factors, including temperature, pressure, co-catalyst type, and the presence of donors. The following tables summarize quantitative data from various studies.

Table 1: Effect of Polymerization Temperature on Catalyst Activity and Polymer Properties

Catalyst System	Temperature (°C)	Activity (kg PP/g Cat·h)	Isotacticity Index (%)	Reference(s)
TiCl <sub>3</sub> -AlEt <sub>3</sub>	30	~5-35 g/g·h·atm	-	[1]
TiCl <sub>3</sub> -AlEt <sub>3</sub>	50	-	-	[1]
TiCl <sub>3</sub> -AlEt <sub>3</sub>	70	-	-	[1]
MgCl <sub>2</sub> /TiCl <sub>4</sub>	60-70	Peak Activity	-	[1]
MgCl <sub>2</sub> /TiCl <sub>4</sub>	>70	Decreasing Activity	-	[1]
MgCl <sub>2</sub> /TiCl <sub>4</sub> /Don or	70	-	>93	[5]
MgCl <sub>2</sub> /TiCl <sub>4</sub> /Don or	95	65	-	[7]

Note: Activity values can vary significantly based on specific catalyst preparation, pressure, and other conditions.

Table 2: Effect of Co-catalyst and Al/Ti Molar Ratio on Polymerization

Catalyst System	Co-catalyst	Al/Ti Molar Ratio	Activity	Isotacticity Index (%)	Reference(s)
TiCl <sub>3</sub>	AlEt <sub>3</sub>	0.4 - 3.0	Variable	-	[1]
MgCl <sub>2</sub> /TiCl <sub>4</sub> /I D	AlEt <sub>3</sub>	300	Highest	-	[7]
MgCl <sub>2</sub> /TiCl <sub>4</sub> /I D	AlEt <sub>3</sub>	>300	Relatively Constant	-	[7]
MgCl <sub>2</sub> /EB/TiCl <sub>4</sub>	AlEt <sub>3</sub>	50	-	Decreases with ratio	[4]
MgCl <sub>2</sub> /EB/TiCl <sub>4</sub>	AlEt <sub>3</sub>	230	Severe Reduction	Decreases with ratio	[4]

ID: Internal Donor; EB: Ethylbenzoate

## Experimental Protocols

### Protocol for Preparation of Active $\alpha$ -TiCl<sub>3</sub> Catalyst

This protocol is based on the reduction of titanium tetrachloride (TiCl<sub>4</sub>) with an organoaluminum compound. This method produces the violet  $\alpha$ -crystalline form of TiCl<sub>3</sub>, which is highly stereospecific.

Materials:

- Titanium tetrachloride (TiCl<sub>4</sub>)
- Toluene (anhydrous)
- Dibutyl ether (DBE)
- Triethylaluminum (TEA)
- Iso-octane (anhydrous)
- Nitrogen gas (high purity)
- Schlenk line and glassware

Procedure:[8]

- Under a nitrogen atmosphere, dissolve 200 mmol of TiCl<sub>4</sub> in 200 mL of anhydrous toluene in a Schlenk flask equipped with a magnetic stirrer.
- Add 134 mmol of dibutyl ether to the stirred solution.
- Warm the mixture to 80°C.
- In a separate Schlenk flask, prepare a complex by adding 33.4 mmol of TEA to 33.4 mmol of dibutyl ether in an appropriate volume of iso-octane.

- Add the TEA-DBE complex to the  $\text{TiCl}_4$  solution dropwise over a period of 20 minutes while maintaining the temperature at  $80^\circ\text{C}$ .
- Continue stirring the reaction mixture for an additional 20 minutes at  $80^\circ\text{C}$ .
- Cool the mixture to  $25^\circ\text{C}$ . The solid  $\text{TiCl}_3$  product will precipitate.
- Allow the solid to settle, and then carefully remove the supernatant liquid via cannula.
- Wash the solid product multiple times with anhydrous iso-octane or heptane until the wash liquid is colorless and free of chlorides.
- Dry the resulting violet  $\text{TiCl}_3$  powder under vacuum. The catalyst should be stored and handled under an inert atmosphere.

## Protocol for Stereospecific Polymerization of Propylene

This protocol describes a slurry polymerization of propylene in a laboratory-scale autoclave.

Materials:

- Prepared  $\text{TiCl}_3$  catalyst
- Diethylaluminum chloride (DEAC) or Triethylaluminum (TEA)
- Anhydrous heptane or iso-octane
- Propylene gas (polymerization grade)
- Hydrogen gas (for molecular weight control, optional)
- Methanol
- Pressurized polymerization reactor (autoclave) equipped with a stirrer, temperature control, and gas inlets.

Procedure:[1]

- Thoroughly dry and purge a 2 L polymerization reactor with high-purity nitrogen.

- Introduce 500 mL of anhydrous heptane into the reactor.
- Saturate the solvent with propylene gas by purging it through the liquid for 15-30 minutes at the desired reaction temperature (e.g., 50-70°C).
- Under a nitrogen counter-flow, add the co-catalyst (e.g., 5.0 mM DEAC) to the reactor.
- Weigh the desired amount of  $\text{TiCl}_3$  catalyst (e.g., 0.02-0.03 mM) in a glovebox and suspend it in a small amount of anhydrous heptane.
- Inject the catalyst slurry into the reactor to initiate the polymerization.
- Immediately start continuous feeding of propylene gas to maintain a constant pressure (e.g., 7 kg/cm<sup>2</sup> or 0.133 bar, depending on the scale and desired rate).[5] If used, introduce a specific partial pressure of hydrogen.
- Maintain constant temperature and stirring for the desired reaction time (e.g., 1-2 hours).
- Terminate the polymerization by stopping the monomer supply and injecting an excess of methanol to deactivate the catalyst.
- Vent the reactor and collect the polymer slurry.
- Wash the resulting polypropylene powder thoroughly with n-hexane or another suitable solvent to remove catalyst residues and atactic polymer.
- Dry the isotactic polypropylene product in a vacuum oven at 60-80°C to a constant weight.

## Protocol for Characterization of Polypropylene Isotacticity by $^{13}\text{C}$ NMR

Isotacticity is quantified by analyzing the stereochemical sequence of the methyl groups in the polymer chain using  $^{13}\text{C}$  NMR spectroscopy. The percentage of meso pentads (mmmm) is a common measure of isotacticity.

Procedure:[9][10][11]

- **Sample Preparation:** Dissolve approximately 200 mg of the polypropylene sample in 2 mL of a suitable deuterated solvent (e.g., 1,1,2,2-tetrachloroethane- $d_2$  or p-xylene) in an NMR tube.
- Add a relaxation agent, such as chromium(III) acetylacetonate ( $Cr(acac)_3$ ) at a concentration of ~0.025 M, to shorten the long relaxation times of the carbon nuclei and reduce acquisition time.[\[10\]](#)
- Heat the sample (typically to 120-135°C) inside the NMR spectrometer to ensure the polymer is fully dissolved and viscosity is reduced.[\[10\]](#)[\[11\]](#)
- **Data Acquisition:** Acquire the  $^{13}C$  NMR spectrum using a high-field NMR spectrometer. Use a pulse sequence with proton decoupling. For quantitative results, ensure a sufficient relaxation delay between scans.
- **Data Analysis:** Integrate the signals in the methyl region of the spectrum (approx. 19-22 ppm). The chemical shifts of the methyl carbons are sensitive to the stereochemistry of the surrounding monomer units up to the pentad level.
- Calculate the isotacticity index (I.I.) or the mole fraction of the meso pentad (%mmmm) by comparing the integral of the mmmm peak with the total integral of the methyl region. Highly isotactic polypropylene will show a dominant peak for the mmmm pentad.[\[12\]](#)

## Protocol for Characterization of Molecular Weight by GPC

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their size in solution to determine the molecular weight distribution (MWD), number-average molecular weight ( $M_n$ ), weight-average molecular weight ( $M_w$ ), and polydispersity index ( $PDI = M_w/M_n$ ).

Procedure:[\[13\]](#)[\[14\]](#)[\[15\]](#)

- **Sample Preparation:** Accurately weigh ~40-50 mg of the polypropylene sample into a vial.[\[13\]](#)

- Add a precise volume (e.g., 80 mL) of a suitable high-temperature solvent, such as 1,2,4-trichlorobenzene (TCB), containing an antioxidant (e.g., 300 ppm BHT).[14]
- Dissolve the polymer by heating the vial at high temperature (e.g., 160°C) with stirring for approximately 60 minutes.[13][14]
- Instrumentation Setup: Use a high-temperature GPC system equipped with a column set suitable for polyolefins and a detector (typically a differential refractive index detector). The system (columns, injector, and detector) should be maintained at a high temperature (e.g., 150°C) to keep the polymer in solution.[14]
- Calibration: Calibrate the GPC system using a set of narrow molecular weight polystyrene or polyethylene standards.
- Analysis: Inject the hot, filtered polymer solution into the GPC system.
- Data Processing: Use the calibration curve to convert the retention time data into a molecular weight distribution curve and calculate Mn, Mw, and PDI.

## Visualizations

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[fillcolor="#EA4335", fontcolor="#FFFFFF", label="Polymerization"]; workup
[fillcolor="#FBBC05", fontcolor="#202124", label="Polymer Workup"]; charac
[fillcolor="#4285F4", fontcolor="#FFFFFF", label="Characterization"];
```

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```

- Reduce  $\text{TiCl}_4$  with  $\text{AlEt}_3/\text{DBE}$
- Wash and Dry  $\alpha\text{-TiCl}_3$



“

/;

sub\_setup [shape=none, margin=0, label=<

- Dry and Purge Reactor
- Add Solvent (Heptane)
- Add Co-catalyst (DEAC)

“

/;

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- Inject  $\text{TiCl}_3$  Catalyst
- Feed Propylene Gas
- Control T & P

“

/;

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- Quench with Methanol
- Wash Polymer

- Dry Final Product (iPP)

“

];

sub\_charac [shape=none, margin=0, label=<

- Isotacticity ( $^{13}\text{C}$  NMR)
- Molecular Weight (GPC)

“

];

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Figure 1: General experimental workflow for  $\text{TiCl}_3$ -catalyzed propylene polymerization.

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Ti3+ with Vacancy)"]; coordination [fillcolor="#FBBC05", fontcolor="#202124", label="π-Complex
Formation\n(Propylene Coordination)"]; insertion [fillcolor="#34A853", fontcolor="#FFFFFF",
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```

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coordination -> insertion [label="C=C bond inserts\ninto Ti-C bond"]; insertion -> new_site
```

```
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```

```
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{rank=same; insertion;} {rank=same; new_site;} } end_dot
```

Figure 2: Simplified catalytic cycle for stereospecific propylene polymerization.

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